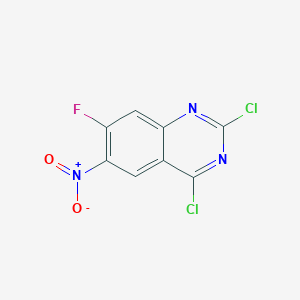

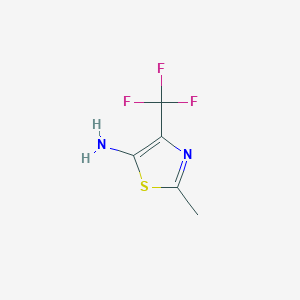

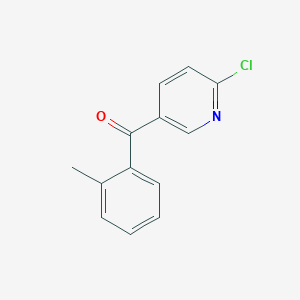

![molecular formula C10H10N2O2S B1387853 methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 688356-75-4](/img/structure/B1387853.png)

methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Übersicht

Beschreibung

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Compounds like “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” could potentially have similar properties, but specific studies would need to be conducted to confirm this.

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including cyclocondensation and cyclization . The specific synthesis pathway for “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” would depend on the starting materials and the desired product.Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques provide information about the atomic composition, bonding, and arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving “methyl 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” would depend on the specific conditions and reactants used. Similar compounds have been used in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and density can be measured experimentally. The IR spectrum, NMR spectrum, and molecular weight can also be determined .Wissenschaftliche Forschungsanwendungen

Antiproliferative Agent

This compound has been used in the design and synthesis of 7-azaindole analogues that act as novel antiproliferative agents . These analogues have been evaluated for their antiproliferative and antioxidant activities . For instance, compounds 5a, 5b, 5d, 5g, and 5h showed significant results in in vitro antiproliferative activity on the MCF-7 breast cancer cell line .

Tyrosine Protein Kinase SRC Inhibitors

The 7-azaindole core of this compound has been utilized in the development of SRC inhibitors . SRC is a type of tyrosine protein kinase, and inhibiting its activity can be beneficial in treating various diseases, including cancer .

Antioxidant Activity

The synthesized analogues of 7-azaindole, which include this compound, have been screened for antioxidant activity by the DPPH method . Antioxidants are crucial in protecting the body from damage by free radicals.

Kinase Inhibitors

7-Azaindole, a component of this compound, has been found to be an excellent hinge binding motif, making two hydrogen bonds with the kinase hinge region . This has led to its use in the development of kinase inhibitors , which are important in the treatment of diseases like cancer and inflammation .

Antifungal Agents

Azaindole derivatives, which include this compound, have been reported to function biologically as antifungal agents . This makes them potentially useful in the treatment of various fungal infections.

p38 MAP Kinase Inhibitors

Azaindole derivatives are also reported to function as p38 MAP kinase inhibitors . p38 MAP kinases are involved in cellular responses to stress and inflammation, so inhibiting them can have therapeutic benefits.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-10(13)7-5-6-8(15-2)3-4-11-9(6)12-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLRAIPOSYOHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653297 | |

| Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

688356-75-4 | |

| Record name | Methyl 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)

![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)

![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)